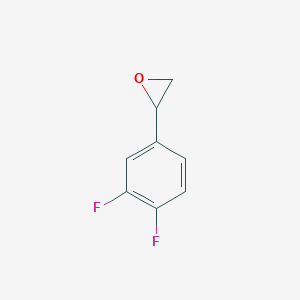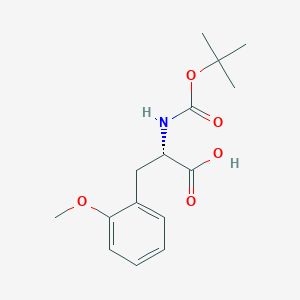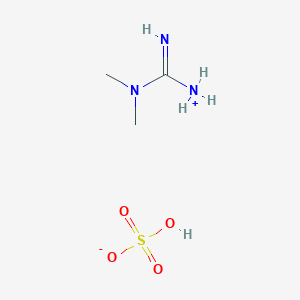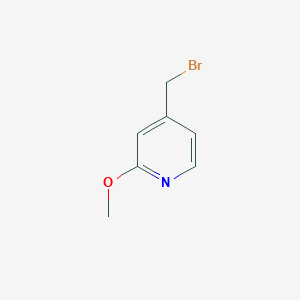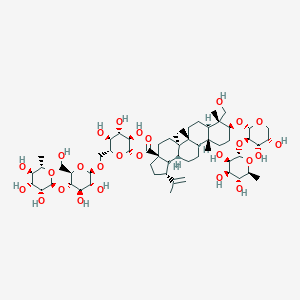
Pulchinenoside C
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pulchinenoside C, also known as Anemoside B4, is a compound found in Pulsatilla koreana Nakai. It has been studied for its numerous biological effects in vitro, including enhancing hypoglycemic, anti-tumor, neuroprotective, and anti-angiogenic activity .
Synthesis Analysis
The saponin this compound is the main effective ingredient of Pulsatilla. It’s known for its remarkable anticancer activity against H22 cells, HeLa cells, and colon cancer . The synthesis mechanism of Pulsatilla terpenoid metabolites, including this compound, could be analyzed by transcriptome and metabolome technologies .Physical And Chemical Properties Analysis
This compound has a molecular weight of 1221.38 . It has a density of 1.48 and a melting point of 208-215°C . It’s soluble in DMSO .Aplicaciones Científicas De Investigación
Efectos Antitumorales
La investigación indica que la Anemosida B4 puede mejorar el equilibrio del estrés oxidativo e inhibir las lesiones precancerosas al modular la expresión de proteasa, antiproteasa, p53 y FHIT .
Neuroprotección
Pulchinenoside C exhibe actividades neuroprotectoras, que podrían ser beneficiosas en el desarrollo de tratamientos para enfermedades neurodegenerativas .
Antiangiogénesis
Este compuesto ha mostrado efectos antiangiogénicos, que podrían ser significativos en la prevención de la formación de nuevos vasos sanguíneos en los tumores, inhibiendo así el crecimiento tumoral .
Inmunomodulación
Pulchinenoside B4 juega un papel como inmunomodulador en la inflamación aguda y se ha estudiado por sus efectos en las úlceras orales en ratas al modular la microbiota intestinal .
Inducción de la Apoptosis y Protección de Órganos
Se ha descubierto que las saponinas de Pulsatilla, incluida la Anemosida B4, inducen la apoptosis de las células cancerosas, inhiben la angiogénesis tumoral y protegen los órganos mediante medidas antiinflamatorias y antioxidantes .
Mecanismo De Acción
Target of Action
Pulchinenoside C, also known as Anemoside B4, primarily targets Pyruvate Carboxylase (PC) , a key enzyme related to fatty acid, amino acid, and tricarboxylic acid (TCA) cycle . It also interacts with S100A9 , a protein associated with the NF-κB and MAPK signaling pathways in the pathogenesis of ulcerative colitis .
Mode of Action
Anemoside B4 specifically binds to the His879 site of Pyruvate Carboxylase, altering the protein’s spatial conformation and thereby affecting the enzymatic activity of PC . It also suppresses the expression of S100A9 and its downstream genes, including TLR4 and NF-κB, in the colon .
Biochemical Pathways
The primary biochemical pathways affected by Anemoside B4 include the PI3K-AKT, IL-17, and TNF signaling pathways . It also impacts the tricarboxylic acid (TCA) cycle and respiratory electron transport chain . By inhibiting the NF-κB signaling pathway through deactivating S100A9, Anemoside B4 prevents TNBS-induced colitis .
Pharmacokinetics
Anemoside B4 has been shown to alter the pharmacokinetics of florfenicol, resulting in lower plasma concentrations of florfenicol . This is likely related to the increased mRNA expression of CXR, CYP3A37, and MDR1 in the jejunum and liver .
Result of Action
Anemoside B4 exhibits a wide range of biological effects, including anti-inflammatory, anti-tumor, neuroprotective, and anti-angiogenic activities . It has been shown to ameliorate TNBS-induced colitis symptoms, including tissue damage, inflammatory cell infiltration, pro-inflammatory cytokine production, apoptosis, and slowed proliferation in the colon .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (1R,3aS,5aR,5bR,7aR,8R,9S,11aR,11bR,13aR,13bR)-9-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-8-(hydroxymethyl)-5a,5b,8,11a-tetramethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C59H96O26/c1-23(2)26-11-16-59(54(75)85-52-45(73)41(69)38(66)30(81-52)21-77-49-46(74)42(70)47(29(19-60)80-49)83-50-43(71)39(67)35(63)24(3)78-50)18-17-57(7)27(34(26)59)9-10-32-55(5)14-13-33(56(6,22-61)31(55)12-15-58(32,57)8)82-53-48(37(65)28(62)20-76-53)84-51-44(72)40(68)36(64)25(4)79-51/h24-53,60-74H,1,9-22H2,2-8H3/t24-,25-,26-,27+,28-,29+,30+,31+,32+,33-,34+,35-,36-,37-,38+,39+,40+,41-,42+,43+,44+,45+,46+,47+,48+,49+,50-,51-,52-,53-,55-,56-,57+,58+,59-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUHBKBTZUPLIIA-OTEDBJMHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC(=O)C45CCC(C4C6CCC7C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)CO)OC9C(C(C(CO9)O)O)OC1C(C(C(C(O1)C)O)O)O)C)C(=C)C)O)O)O)CO)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)OC[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)OC(=O)[C@]45CC[C@H]([C@@H]4[C@H]6CC[C@@H]7[C@]8(CC[C@@H]([C@@]([C@@H]8CC[C@]7([C@@]6(CC5)C)C)(C)CO)O[C@H]9[C@@H]([C@H]([C@H](CO9)O)O)O[C@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)C)O)O)O)C)C(=C)C)O)O)O)CO)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C59H96O26 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1221.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

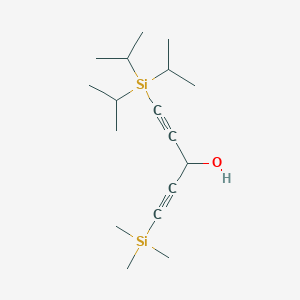

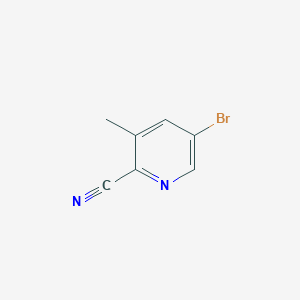
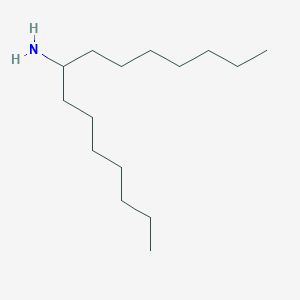
![5-Methyl-7,8-dihydro-[1,3]dioxolo[4,5-g]isoquinoline](/img/structure/B176426.png)
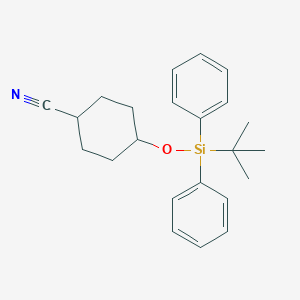
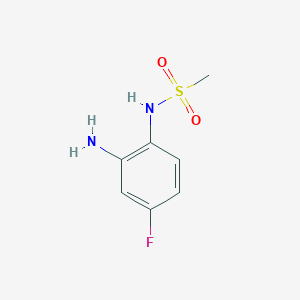
![Benzyl[(4-methoxyphenyl)methyl]amine](/img/structure/B176431.png)
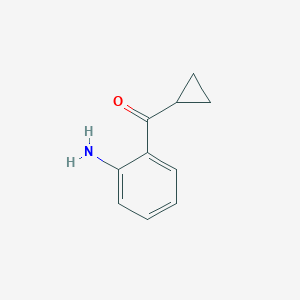
![2-[(2,2-Dimethyl-4,6-dioxo-[1,3]dioxan-5-ylidenemethyl)-amino]-benzoic acid methyl ester](/img/structure/B176437.png)
